3-Cyclopropylquinoline-2-carboxylic acid
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Overview
Description
3-Cyclopropylquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropylquinoline-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclopropylquinoline-2-carboxylic acid involves its interaction with molecular targets such as enzymes and DNA. For example, as an inhibitor of protein kinase CK2, it binds to the active site of the enzyme, preventing its phosphorylation activity. This can lead to the disruption of cellular processes such as cell cycle regulation and apoptosis . Additionally, its interaction with DNA gyrase and topoisomerase IV can inhibit bacterial DNA replication, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid: Lacks the cyclopropyl group, resulting in different chemical properties and biological activities.
3-Quinolinecarboxylic acid: Similar structure but without the cyclopropyl group, leading to variations in reactivity and applications.
2-Chloroquinoline-3-carboxylic acid:
Uniqueness
The presence of the cyclopropyl group in 3-Cyclopropylquinoline-2-carboxylic acid imparts unique steric and electronic effects, enhancing its reactivity and specificity in various chemical and biological contexts. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H11NO2 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-cyclopropylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H11NO2/c15-13(16)12-10(8-5-6-8)7-9-3-1-2-4-11(9)14-12/h1-4,7-8H,5-6H2,(H,15,16) |
InChI Key |
VBCQWUHOZBSHOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=CC=CC=C3N=C2C(=O)O |
Origin of Product |
United States |
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